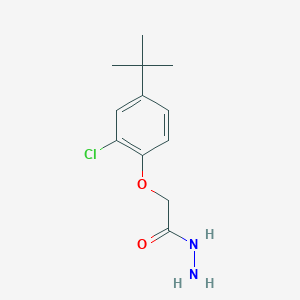
2-(4-(tert-Butyl)-2-chlorophenoxy)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(tert-Butyl)-2-chlorophenoxy)acetohydrazide is an organic compound that belongs to the class of hydrazides It features a phenoxy group substituted with a tert-butyl and a chlorine atom, linked to an acetohydrazide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(tert-Butyl)-2-chlorophenoxy)acetohydrazide typically involves the reaction of 2-(4-(tert-butyl)-2-chlorophenoxy)acetic acid with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
- Dissolve 2-(4-(tert-butyl)-2-chlorophenoxy)acetic acid in ethanol.
- Add hydrazine hydrate to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and filter the precipitated product.
- Wash the product with cold ethanol and dry it under vacuum.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may include recrystallization and chromatography to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-(tert-Butyl)-2-chlorophenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The hydrazide group can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: The compound can be reduced to form hydrazines or amines.
Substitution: The chlorine atom on the phenoxy ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide, ammonia, or thiourea under basic or neutral conditions.
Major Products Formed
Oxidation: Formation of azides or nitroso derivatives.
Reduction: Formation of hydrazines or primary amines.
Substitution: Formation of substituted phenoxy derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-(4-(tert-Butyl)-2-chlorophenoxy)acetohydrazide has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, and antimicrobial activities.
Agriculture: The compound can be used in the development of herbicides and pesticides due to its ability to interfere with specific biochemical pathways in plants and pests.
Materials Science: It is utilized in the synthesis of polymers and materials with specific properties, such as thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of 2-(4-(tert-Butyl)-2-chlorophenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit enzymes or receptors involved in disease processes. For example, it can act as an inhibitor of certain kinases or proteases, leading to the suppression of cell proliferation or inflammation. In agricultural applications, the compound may disrupt essential metabolic pathways in plants or pests, leading to their growth inhibition or death.
Comparación Con Compuestos Similares
2-(4-(tert-Butyl)-2-chlorophenoxy)acetohydrazide can be compared with other similar compounds, such as:
2-(4-(tert-Butyl)phenoxy)acetohydrazide: Lacks the chlorine atom, which may affect its reactivity and biological activity.
2-(4-Chlorophenoxy)acetohydrazide: Lacks the tert-butyl group, which may influence its solubility and stability.
2-(4-(tert-Butyl)-2-methylphenoxy)acetohydrazide: Contains a methyl group instead of a chlorine atom, which may alter its chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C12H17ClN2O2 |
|---|---|
Peso molecular |
256.73 g/mol |
Nombre IUPAC |
2-(4-tert-butyl-2-chlorophenoxy)acetohydrazide |
InChI |
InChI=1S/C12H17ClN2O2/c1-12(2,3)8-4-5-10(9(13)6-8)17-7-11(16)15-14/h4-6H,7,14H2,1-3H3,(H,15,16) |
Clave InChI |
BNLVNHTUCFMAKI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=C(C=C1)OCC(=O)NN)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


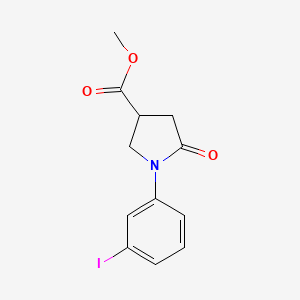
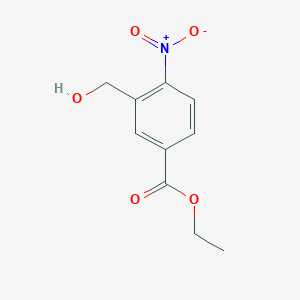
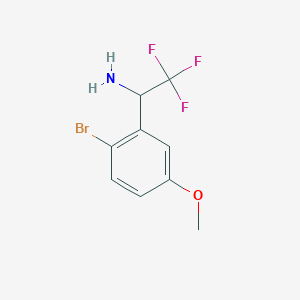

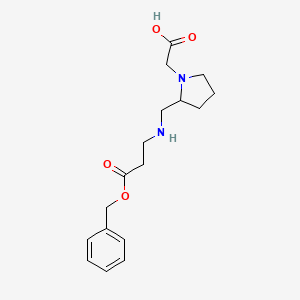
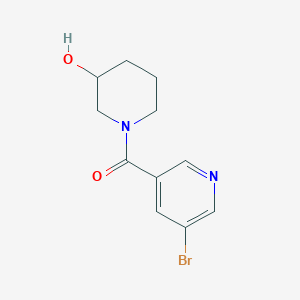
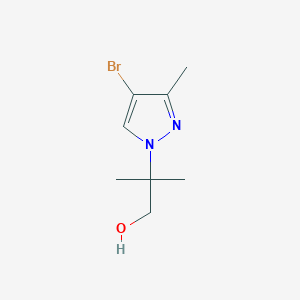
![{2-Oxabicyclo[2.2.2]octan-4-yl}methanamine](/img/structure/B13000875.png)
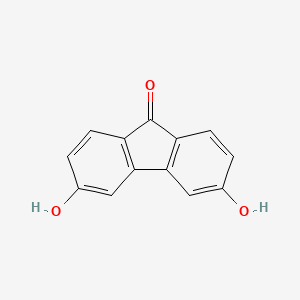

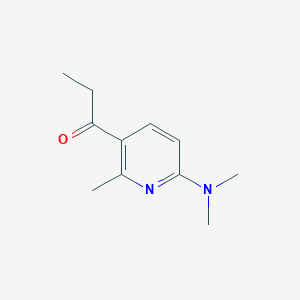


![Ethyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13000910.png)
